molecular formula C20H19BrN4OS B11231197 3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

3-(5-((4-bromobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B11231197
M. Wt: 443.4 g/mol
InChI Key: DWFKAHQTOQGIBE-UHFFFAOYSA-N
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Description

3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a methoxyethyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar multi-step organic synthesis protocols, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the methoxyethyl group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)-1H-INDOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, is significant for its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19BrN4OS

Molecular Weight

443.4 g/mol

IUPAC Name

3-[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C20H19BrN4OS/c1-26-11-10-25-19(17-12-22-18-5-3-2-4-16(17)18)23-24-20(25)27-13-14-6-8-15(21)9-7-14/h2-9,12,22H,10-11,13H2,1H3

InChI Key

DWFKAHQTOQGIBE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43

Origin of Product

United States

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